2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
CAS No.: 877812-00-5
Cat. No.: VC4970732
Molecular Formula: C14H17FN4
Molecular Weight: 260.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877812-00-5 |
|---|---|
| Molecular Formula | C14H17FN4 |
| Molecular Weight | 260.316 |
| IUPAC Name | 2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
| Standard InChI | InChI=1S/C14H17FN4/c15-11-6-3-4-7-12(11)16-10-14-18-17-13-8-2-1-5-9-19(13)14/h3-4,6-7,16H,1-2,5,8-10H2 |
| Standard InChI Key | WYSRPGBDMWSSKN-UHFFFAOYSA-N |
| SMILES | C1CCC2=NN=C(N2CC1)CNC3=CC=CC=C3F |
Introduction
2-Fluoro-N-(6,7,8,9-tetrahydro-5H-124triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound featuring a fluorine atom and a triazoloazepine ring system linked to an aniline moiety. Its molecular formula is C13H15FN4, indicating a heterocyclic structure with potential applications in pharmacology and material science.
Synthesis
The synthesis of 2-fluoro-N-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves several key steps requiring precise control over reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
Potential Applications and Biological Activities
Research into this compound is ongoing to elucidate its potential biological pathways and therapeutic applications. It may interact with biological targets such as enzymes or receptors, leading to various biological effects. The compound's unique molecular configuration suggests potential applications in pharmacology and material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume